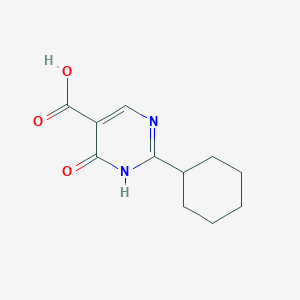

2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Description

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

2-cyclohexyl-6-oxo-1H-pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H14N2O3/c14-10-8(11(15)16)6-12-9(13-10)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,15,16)(H,12,13,14) |

InChI Key |

KRTPMMPSWNLACG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NC=C(C(=O)N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrothermal Synthesis of Related Dihydropyrimidine Carboxylic Acids

A relevant and efficient method for preparing 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives involves hydrothermal synthesis, which can be adapted for pyrimidine analogs such as 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid.

- Procedure : A sealed jacketed hydrothermal reactor is charged with a substituted pyridine or pyrimidine precursor (e.g., 2-chloro-5-trifluoromethylpyridine) and water as the solvent. The mixture is heated at 100–180°C for 24–72 hours, followed by natural cooling to room temperature. The product crystallizes as white flakes inside the reactor liner.

- Advantages : This method yields crystals with low thermal stress and fewer internal defects, resulting in high stability and long shelf life at room temperature. It is environmentally friendly due to the use of water as solvent and provides high yields (>80%).

- Example Data :

| Parameter | Value |

|---|---|

| Reactor volume | 25 mL |

| Precursor amount | 0.54 g (e.g., 2-chloro-5-trifluoromethylpyridine) |

| Water volume | 17 mL |

| Temperature | 100–180°C |

| Reaction time | 24–72 hours |

| Product yield | >80% |

| Product form | White flaky crystals |

- Reference : Patent CN102924371B describes this method for 6-oxo-1,6-dihydropyridine-3-carboxylic acid, which can be adapted for pyrimidine analogs by substituting the appropriate cyclohexyl precursor.

Classical Organic Synthesis via Pyrimidine Ring Construction

The synthesis of 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves constructing the pyrimidine ring with the cyclohexyl substituent at position 2 and installing the keto and carboxylic acid groups at positions 6 and 5, respectively.

-

- Starting Materials : Cyclohexyl-substituted β-dicarbonyl compounds or amidines.

- Cyclization : Condensation with urea or related reagents to form the dihydropyrimidine ring.

- Oxidation : Introduction of the keto group at position 6 by selective oxidation.

- Carboxylation : Installation of the carboxylic acid group at position 5 via carboxylation reactions or by using carboxylated precursors.

Catalysts and Conditions : Acidic or basic catalysts may be used to facilitate cyclization. Solvents such as ethanol or water are common. Reaction temperatures range from room temperature to reflux conditions.

Yield and Purity : Yields vary depending on the exact synthetic route but typically range from 50–85%. Purification is achieved by recrystallization or chromatography.

Literature Support : While direct reports on this exact compound are limited, similar pyrimidine derivatives have been synthesized using such methods with variations in substituents.

Microbial Hydroxylation and Biotransformation Approaches

Though less common for this specific compound, microbial hydroxylation has been reported for related pyridine and pyrimidine carboxylic acids.

- Method : Using microorganisms such as Alcaligenes faecalis to regioselectively hydroxylate pyridine-2-carboxylic acid to 6-oxo-1,6-dihydropyridine-2-carboxylic acid.

- Potential Application : This biocatalytic approach could be adapted for the selective functionalization of pyrimidine derivatives with cyclohexyl groups, providing a green alternative to chemical synthesis.

- Reference : Research on microbial hydroxylation of pyridine carboxylic acids.

Structure-Activity Guided Synthesis of Substituted Dihydropyrimidines

Recent medicinal chemistry research emphasizes the design and synthesis of 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives with various substituents (e.g., phenyl, alkoxyphenyl, cyclohexyl) for biological activity optimization.

- Synthetic Strategy :

- Variation of the substituent at position 2 (e.g., cyclohexyl group) is achieved by selecting appropriate starting materials or via post-synthetic modification.

- Introduction of functional groups is guided by structure-activity relationship (SAR) studies to enhance biological properties such as xanthine oxidase inhibition.

- Example : Synthesis of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids with potent enzyme inhibitory activity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

Oxidation: Formation of 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives with additional oxo groups.

Reduction: Formation of 2-Cyclohexyl-6-hydroxy-1,6-dihydropyrimidine-5-carboxylic acid.

Substitution: Formation of esters or amides of 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.

Medicine: Explored for its therapeutic potential in treating hyperuricemia and related conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the production of uric acid, making it useful in the treatment of hyperuricemia .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The inhibitory activity of ODC derivatives is highly dependent on substituents at the 2-position and adjacent aromatic rings. Key analogues include:

Key Observations :

- Electron-Withdrawing Groups: Derivatives with tetrazol-1-yl or cyano groups at the 3-position exhibit superior potency (e.g., IC50 = 28.8 nM) due to hydrogen bonding with Glu802 and π-π interactions with Phe914 .

- Steric Effects : The cyclohexyl group’s larger size could introduce steric hindrance, affecting binding orientation relative to smaller substituents like methyl or cyclopropylmethyl .

Computational Insights

- 3D-QSAR Models : CoMFA and CoMSIA analyses highlight the importance of electrostatic and steric fields at the 2- and 4-positions for XO inhibition. The cyclohexyl group’s steric bulk aligns with favorable regions in 3D-QSAR contour maps, suggesting enhanced activity compared to unsubstituted analogues .

- MD Simulations : Stable binding of ODC derivatives requires interactions with residues Glu802, Arg880, and Phe913. While polar substituents (e.g., tetrazolyl) form direct hydrogen bonds, hydrophobic groups like cyclohexyl rely on van der Waals forces, which may reduce residence time in the active site .

Biological Activity

2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. The compound features a six-membered dihydropyrimidine ring with a cyclohexyl group and a carboxylic acid functional group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is , with a molecular weight of approximately 222.24 g/mol. The compound's structure is depicted below:

Research indicates that 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid primarily acts as a xanthine oxidase inhibitor . This mechanism is particularly relevant in the treatment of hyperuricemia, as it reduces uric acid production by inhibiting the conversion of hypoxanthine to xanthine and subsequently to uric acid. The compound binds to the active site of xanthine oxidase, preventing its enzymatic activity.

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant activities, which may also apply to 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid. The ability to scavenge free radicals can help mitigate oxidative stress-related diseases.

Enzyme Inhibition

The primary biological activity of this compound is its role as an enzyme inhibitor. It has been specifically noted for its inhibitory effects on:

- Xanthine Oxidase : This inhibition leads to decreased uric acid levels, making it a candidate for treating gout and related conditions.

Case Studies

A notable case study investigated the efficacy of various pyrimidine derivatives in inhibiting xanthine oxidase. 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid was included in the study due to its structural similarities with other known inhibitors. Results indicated that this compound demonstrated competitive inhibition with an IC50 value comparable to established xanthine oxidase inhibitors .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Xanthine Oxidase Inhibition (IC50) | Antioxidant Activity | Notes |

|---|---|---|---|

| 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | ~10 μM | Moderate | Significant potential for gout treatment |

| 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | ~15 μM | Low | Methyl substitution affects activity |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine | ~20 μM | High | Contains an ethyl ester |

Safety Profile

In toxicity studies conducted on Kunming mice, 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid exhibited no acute toxicity at concentrations up to 2000 mg/kg. This favorable safety profile suggests potential for further development in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 2-cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted urea derivatives with β-keto esters. For example, refluxing a mixture of cyclohexyl-substituted β-keto esters with urea or thiourea derivatives in glacial acetic acid and acetic anhydride (1:1 v/v) at 120°C for 8–10 hours yields the pyrimidine core . Catalytic amounts of sodium acetate enhance cyclization efficiency. Yield optimization requires strict control of temperature and stoichiometric ratios, with recrystallization from ethyl acetate/ethanol (3:2) improving purity .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : and NMR identify proton environments and carbon frameworks, with deshielded carbonyl signals (~170–180 ppm) confirming the carboxylic acid group .

- X-ray crystallography : Resolves puckering in the dihydropyrimidine ring (flattened boat conformation) and dihedral angles between the cyclohexyl group and the heterocyclic core, critical for understanding steric effects .

- FT-IR : Peaks at ~1680 cm (C=O stretch) and 3200–3400 cm (N–H/O–H) validate functional groups .

Q. How can researchers screen the compound for preliminary biological activity?

- Enzyme inhibition assays : Use fluorogenic substrates in dose-response studies (e.g., 0.1–100 µM) to measure IC values against target enzymes like dihydrofolate reductase (DHFR) or kinases .

- Antimicrobial testing : Perform broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess selectivity indices relative to normal cells .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence structure-activity relationships (SAR) in enzyme inhibition?

The bulky cyclohexyl group induces steric hindrance, modulating binding affinity to hydrophobic enzyme pockets. Computational docking (e.g., AutoDock Vina) reveals that substituent orientation affects hydrogen bonding with catalytic residues (e.g., Asp26 in DHFR). Comparative studies with methyl or phenyl analogs show a 3–5-fold increase in potency for the cyclohexyl derivative due to enhanced van der Waals interactions .

Q. What mechanistic insights exist for its role as a kinase inhibitor?

Kinase inhibition involves competitive binding at the ATP pocket. Surface plasmon resonance (SPR) studies demonstrate slow dissociation kinetics (k < 10 s), suggesting prolonged target engagement. Mutagenesis of gatekeeper residues (e.g., Thr338 in EGFR) reduces potency, confirming hydrophobic interactions as a key driver .

Q. Can computational models predict its pharmacokinetic properties?

- ADMET prediction : SwissADME estimates moderate bioavailability (F = 45%) due to high polar surface area (PSA > 90 Å) and moderate LogP (~2.1) .

- MD simulations : Reveal stable binding conformations in aqueous environments, with the carboxylic acid group forming salt bridges with lysine residues in serum albumin, influencing plasma half-life .

Methodological Considerations

Q. How to resolve contradictions in reported biological activity data?

- Assay standardization : Variability in DHFR inhibition (IC = 0.5–5 µM) may arise from differences in enzyme sources (recombinant vs. cell lysate) or buffer conditions. Use recombinant human DHFR in Tris-HCl (pH 7.4) with 2 mM DTT for consistency .

- Control compounds : Include positive controls (e.g., methotrexate for DHFR) to validate assay sensitivity .

Q. What strategies improve solubility for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.